3-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}benzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
The compound 3-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}benzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic molecule that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes a quinazolinone core, a morpholine ring, and a piperazine moiety substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}benzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Piperazine Moiety: The piperazine moiety, substituted with a fluorophenyl group, can be attached through amide bond formation using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Final Assembly: The final compound is obtained by linking the benzyl group to the quinazolinone core through a carbonyl bridge.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of automated synthesis equipment, purification techniques such as recrystallization and chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}benzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}benzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}benzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid
- 3-{[4-(4-[18F]fluorophenyl)methyl]piperazin-1-yl}-methyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
The uniqueness of 3-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}benzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one lies in its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C30H30FN5O3S |
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Molecular Weight |
559.7 g/mol |
IUPAC Name |
3-[[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C30H30FN5O3S/c31-23-5-7-24(8-6-23)33-11-13-35(14-12-33)28(37)22-3-1-21(2-4-22)20-36-29(38)26-19-25(34-15-17-39-18-16-34)9-10-27(26)32-30(36)40/h1-10,19H,11-18,20H2,(H,32,40) |
InChI Key |
QZJVUELHWBLHPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CC(=C5)N6CCOCC6)NC4=S |
Origin of Product |
United States |
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